3-(4-chlorophenyl)-4-(4-methoxybenzylidene)-5(4H)-isoxazolone
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Overview
Description
Synthesis Analysis
The synthesis of isoxazolone derivatives, including compounds similar to 3-(4-chlorophenyl)-4-(4-methoxybenzylidene)-5(4H)-isoxazolone, typically involves the cyclization of hydroxylamine derivatives with β-diketones or β-ketoesters in the presence of acid or base catalysts. While specific details on the synthesis of this exact compound might not be readily available, similar compounds have been synthesized through variations of these methods, highlighting the versatility and adaptability of isoxazolone chemistry in generating a wide range of derivatives for further study and application (Perkins et al., 2003).
Molecular Structure Analysis
Isoxazolone derivatives exhibit interesting molecular structures that have been extensively studied using crystallographic techniques and theoretical calculations. The molecular geometry, vibrational frequencies, and potential electrostatic maps of similar isoxazolone compounds have been determined, providing insights into their structural configurations and the effects of different substituents on their properties (Brancatelli et al., 2011).
Chemical Reactions and Properties
Isoxazolones participate in various chemical reactions, demonstrating their reactivity and potential as intermediates in organic synthesis. For example, they can undergo reactions with nucleophiles leading to the formation of substituted derivatives or engage in catalyzed insert reactions to construct aminomethylidene isoxazolone derivatives. These reactions underscore the chemical versatility of isoxazolones and their utility in the synthesis of complex organic molecules (Zhu et al., 2019).
Physical Properties Analysis
The physical properties of isoxazolone derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular configuration and the nature of their substituents. Crystallographic studies provide valuable information on the solid-state structure of these compounds, including hydrogen bonding patterns and molecular packing, which can affect their physical properties and stability (Kumarasinghe et al., 2009).
properties
IUPAC Name |
(4Z)-3-(4-chlorophenyl)-4-[(4-methoxyphenyl)methylidene]-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-21-14-8-2-11(3-9-14)10-15-16(19-22-17(15)20)12-4-6-13(18)7-5-12/h2-10H,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGWEXNQPGWEPV-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=NOC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-chlorophenyl)-4-(4-methoxybenzylidene)isoxazol-5(4H)-one |
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